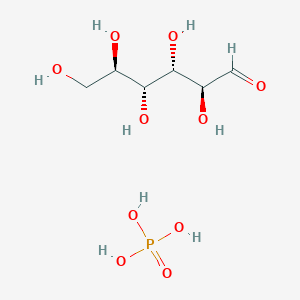
Mannose phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mannose phosphate is a phosphorylated sugar molecule that plays a crucial role in various biological processes. It is involved in the metabolism of carbohydrates and is a key intermediate in the glycosylation of proteins. This compound is essential for the proper functioning of lysosomal enzymes and is involved in the targeting of these enzymes to lysosomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mannose phosphate can be synthesized using various methods. One common method involves the enzymatic phosphorylation of mannose using polyphosphate-dependent mannose kinase. This method is cost-effective and environmentally friendly as it uses polyphosphate instead of adenosine triphosphate (ATP) as a phosphate donor . The reaction conditions typically involve the presence of metal ions, optimal temperature, and substrate concentration to achieve high conversion efficiency.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale enzymatic processes. The enzyme polyphosphate-dependent mannose kinase from Arthrobacter species is often used due to its high efficiency and cost-effectiveness . The process involves optimizing reaction conditions such as temperature, pH, and substrate concentration to maximize yield. The industrial production of this compound is essential for its use in various applications, including pharmaceuticals and biotechnology.
Chemical Reactions Analysis
Types of Reactions: Mannose phosphate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the isomerization of this compound to fructose phosphate by the enzyme phosphomannose isomerase . This reaction is crucial in the glycolysis and gluconeogenesis pathways.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include metal ions, polyphosphate, and specific enzymes such as phosphomannose isomerase and phosphomannomutase . The reaction conditions typically involve optimal pH, temperature, and substrate concentration to achieve high efficiency and yield.
Major Products Formed: The major products formed from the reactions involving this compound include fructose phosphate and mannose-1-phosphate . These products are essential intermediates in various metabolic pathways and play a crucial role in cellular processes.
Scientific Research Applications
Mannose phosphate has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a key intermediate in the synthesis of glycoproteins and other complex carbohydrates . In biology, this compound is essential for the proper functioning of lysosomal enzymes and is involved in the targeting of these enzymes to lysosomes . In medicine, this compound is used in enzyme replacement therapy for lysosomal storage diseases . In industry, it is used in the production of pharmaceuticals and biotechnology products .
Mechanism of Action
The mechanism of action of mannose phosphate involves its role as a key intermediate in the glycosylation of proteins. This compound is recognized by this compound receptors on the surface of cells, which facilitates the targeting and transport of lysosomal enzymes to lysosomes . This process is essential for the proper functioning of lysosomal enzymes and the degradation of cellular waste products.
Comparison with Similar Compounds
Mannose phosphate is similar to other phosphorylated sugars such as glucose phosphate and fructose phosphate. it is unique in its role in the glycosylation of proteins and the targeting of lysosomal enzymes . Other similar compounds include mannose-1-phosphate and mannose-6-phosphate, which are also involved in various metabolic pathways .
List of Similar Compounds:- Glucose phosphate
- Fructose phosphate
- Mannose-1-phosphate
- Mannose-6-phosphate
This compound stands out due to its specific role in the glycosylation of proteins and the targeting of lysosomal enzymes, making it a crucial compound in various biological processes .
Properties
Molecular Formula |
C6H15O10P |
|---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;phosphoric acid |
InChI |
InChI=1S/C6H12O6.H3O4P/c7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h1,3-6,8-12H,2H2;(H3,1,2,3,4)/t3-,4-,5-,6-;/m1./s1 |
InChI Key |
NDVRKEKNSBMTAX-MVNLRXSJSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O.OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















